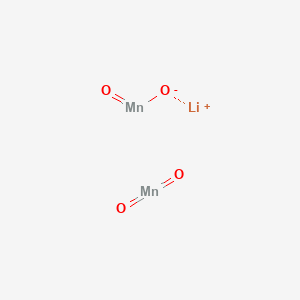

Lithium manganese(III,IV) oxide

Description

Historical Context of Manganese-Based Cathode Research

The exploration of manganese-based oxides as cathode materials for lithium batteries dates back several decades. In 1975, manganese dioxide (MnO2) was initially proposed for use in lithium-metal batteries. researchgate.net The journey towards the now prominent spinel LiMn2O4 began in 1981 when Hunter first described the creation of λ-MnO2 through the chemical removal of lithium from LiMn2O4. mit.edu This work laid the foundation for subsequent electrochemical studies.

A major breakthrough occurred in 1983 when John B. Goodenough's research group reported the electrochemical intercalation and deintercalation of lithium ions in spinel LiMn2O4. mit.edu This discovery ignited significant academic and industrial interest in LiMn2O4 due to its cost-effectiveness, environmental friendliness, and excellent rate performance stemming from its 3D lithium-ion diffusion channels. mit.edu

However, early research also identified significant challenges, including capacity fading during cycling, particularly at elevated temperatures. mit.eduresearchgate.net This degradation was primarily attributed to the dissolution of manganese into the electrolyte and the Jahn-Teller distortion effect associated with the Mn3+ ions. wikipedia.orgresearchgate.net These early findings have since driven extensive research efforts aimed at mitigating these issues through various strategies such as doping and surface coatings. acs.orgelectrochemsci.org

Academic Significance of Spinel Lithium Manganese(III,IV) Oxide in Advanced Materials Science

The academic importance of spinel LiMn2O4 extends far beyond its direct application in batteries. It serves as a model system for investigating fundamental electrochemical and solid-state phenomena in transition metal oxides. The compound's distinct voltage plateaus at around 4V are a direct consequence of the two-step redox reaction of Mn3+/Mn4+, providing a clear platform to study intercalation-deintercalation mechanisms. mit.eduredalyc.org

Furthermore, the challenges associated with LiMn2O4 have spurred significant innovation in materials design and synthesis. Researchers have explored a wide array of synthesis techniques, including solid-state reactions, sol-gel methods, and hydrothermal synthesis, to control particle size, morphology, and stoichiometry, all of which critically impact electrochemical performance. redalyc.orgnih.govaip.orgscielo.org.co The study of doping with various elements like nickel, titanium, and zinc has not only improved the performance of LiMn2O4 but has also deepened the understanding of how cationic substitution influences crystal structure, electronic conductivity, and electrochemical stability. acs.orgmdpi.comrsc.org

The compound is also a cornerstone in the development of more complex cathode materials. For instance, the high-voltage spinel LiNi0.5Mn1.5O4 (LNMO) is a direct descendant of LiMn2O4 research, offering higher energy density. scielo.org.comdpi.com Additionally, LiMn2O4 is a key component in the study of Li-rich layered oxides, where the spinel phase can be integrated to enhance structural stability. mdpi.comresearchgate.net

Research Findings and Electrochemical Performance

The electrochemical properties of spinel LiMn2O4 are central to its research significance. The material typically exhibits a theoretical specific capacity of approximately 148 mAh/g, though practical capacities are often lower. wikipedia.org The operating voltage of a Li/LiMn2O4 cell is around 4.0 V. landtinst.com

Table 1: Electrochemical Properties of Spinel LiMn2O4 and its Derivatives

| Material | Synthesis Method | Initial Discharge Capacity (mAh/g) | Cycle Life (Capacity Retention) | Rate Capability | Reference |

|---|---|---|---|---|---|

| LiMn2O4 | High-temperature solid-state | ~124.9 (at 1C) | 93.7% after 200 cycles (at 1C) | 106.0 mAh/g at 10C | researchgate.net |

| LiMn1.97Ti0.03O4 | Hydrothermal | 136 (at 0.2C) | 78.09% after 300 cycles | 73.4 mAh/g at 10C | acs.org |

| ZnO-coated LiMn2O4 | Precipitation | 103.4 (at 0.2C) | 87.1% after 100 cycles | 76.5 mAh/g after 100 cycles at 1.0C | electrochemsci.org |

| LiNiMnO4 | Sol-gel | 57 | Excellent stability over 1000 cycles | - | mdpi.com |

| LiMn2O4-δFδ | Solid-state reaction | ~115 | ~110 mAh/g after 60 cycles | - | researchgate.net |

The data clearly indicates that while pristine LiMn2O4 possesses good initial capacity, modifications such as doping and coating are crucial for enhancing long-term stability and high-rate performance. For example, doping with a small amount of titanium significantly improves both capacity retention and rate capability. acs.org Similarly, a zinc oxide coating has been shown to substantially improve cycle life by mitigating manganese dissolution. electrochemsci.org

The structural properties of LiMn2O4 are also a key area of investigation. It crystallizes in a cubic spinel structure with the Fd-3m space group. mit.eduacs.org However, this structure can undergo a transition to a tetragonal phase upon deep discharge, which contributes to capacity fading. acs.org Neutron diffraction studies have been instrumental in understanding the complex magnetic structure and the distribution of Mn3+ and Mn4+ ions within the lattice. acs.org

Table 2: Structural Parameters of Spinel LiMn2O4

| Parameter | Value | Synthesis/Measurement Condition | Reference |

|---|---|---|---|

| Space Group | Fd-3m (cubic) | Room Temperature | mit.edu |

| Lattice Constant (a) | 8.13 - 8.31 Å | Dependent on lithium content | rsc.org |

| Structural Transition | Cubic to Tetragonal | Upon cooling below ~285 K | acs.org |

| Magnetic Ordering | Long-range magnetic order below 60 K | Neutron Diffraction | acs.org |

Structure

2D Structure

Properties

Molecular Formula |

LiMn2O4 |

|---|---|

Molecular Weight |

180.8 g/mol |

IUPAC Name |

lithium;dioxomanganese;oxido(oxo)manganese |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |

InChI Key |

VLXXBCXTUVRROQ-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[O-][Mn]=O.O=[Mn]=O |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparative Techniques for Lithium Manganese Iii,iv Oxide

Conventional Synthesis Routes

Conventional methods for synthesizing LiMn₂O₄ are well-established and include solid-state reactions, co-precipitation, and sol-gel synthesis. These routes are widely used due to their relative simplicity and scalability.

Solid-State Reaction Techniques

Solid-state reaction is a traditional and straightforward method for preparing polycrystalline LiMn₂O₄. nih.govpjsir.org This technique involves the intimate mixing of precursor materials, typically a lithium salt (e.g., lithium carbonate or lithium hydroxide) and a manganese oxide (e.g., manganese dioxide, manganese carbonate, or manganese oxide), followed by calcination at high temperatures. researchgate.netresearchgate.net The precursors are usually mixed in stoichiometric amounts. redalyc.org

The reaction is typically carried out in air at temperatures ranging from 600 to 800°C for extended periods, often up to 36 hours, to ensure the formation of the desired spinel phase. Some processes may involve multiple heating steps at varying temperatures to achieve the final product. redalyc.org For instance, a solid-state combustion synthesis using lithium carbonate, manganese carbonate, and β-cyclodextrin as a fuel has been shown to produce pure LiMn₂O₄ at temperatures as low as 500°C for 1 hour. researchgate.net The properties of the final product, such as particle size, are highly dependent on the calcination temperature. researchgate.net For example, powders calcined at 400-500°C can have particle sizes of 50-200 nm, while increasing the temperature to 600-700°C can result in larger particles of 300-1500 nm. researchgate.net A recent study demonstrated the synthesis of LiMn₂O₄ nanoparticles with a particle size of 15.88 nm from manganese ore via a solid-state reaction route. pjsir.orgresearchgate.net

| Precursors | Calcination Temperature (°C) | Calcination Time | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Lithium Carbonate, Manganese Carbonate, β-cyclodextrin | 400-500 | 1 hour | 50-200 nm | researchgate.net |

| Lithium Carbonate, Manganese Carbonate, β-cyclodextrin | 600-700 | 1 hour | 300-1500 nm | researchgate.net |

| Manganese Ore (to Mn₃O₄), Lithium Hydroxide Monohydrate | Not specified | Not specified | 15.88 nm | pjsir.orgresearchgate.net |

Co-precipitation Methods

Co-precipitation is a solution-based method that allows for the simultaneous precipitation of lithium and manganese ions from a solution, leading to a more homogeneous precursor mixture compared to solid-state methods. electrochemsci.org This enhanced mixing at the atomic level can result in improved properties of the final LiMn₂O₄ product.

In a typical co-precipitation process, a solution containing stoichiometric amounts of lithium and manganese salts is prepared. A precipitating agent is then added to induce the formation of an insoluble precursor. One approach utilizes sodium carbonate (Na₂CO₃) as the precipitant, which allows for the simultaneous precipitation of Li⁺ and Mn²⁺ to form a uniform Li₂CO₃·2MnCO₃ precursor. electrochemsci.org This method can reduce the number of reaction steps and improve efficiency. electrochemsci.org Another common practice involves dissolving the metal salts in a solvent and adding a precipitating agent, with the pH maintained at a constant value, often around 9. youtube.com After precipitation, the system is typically left to mature overnight to ensure complete precipitation. youtube.com

Sol-Gel Synthesis Approaches

The sol-gel method is another wet-chemical technique that offers excellent control over the final product's properties due to the atomic-level mixing of precursors. mdpi.comacs.org This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid network containing the liquid component).

In a typical sol-gel synthesis of LiMn₂O₄, lithium and manganese precursors, such as acetates or nitrates, are dissolved in a solvent. redalyc.orgmdpi.comacs.org A chelating agent is then added to form a stable and uniform gel. researchgate.net Citric acid is a commonly used chelating agent, but others like poly(acrylic acid) (PAA), myristic acid, and ethylenediaminetetraacetic acid (EDTA) have also been employed. mdpi.comacs.orgscirp.org The resulting solution is heated to evaporate the solvent and form a viscous gel. mdpi.comwikipedia.org This gel is then dried and calcined at elevated temperatures to yield the final LiMn₂O₄ powder. mdpi.com The sol-gel method can produce pure crystalline LiMn₂O₄ at temperatures as low as 250°C, which is significantly lower than conventional solid-state reactions. acs.orgacs.org The calcination temperature and the type of chelating agent can influence the particle size and crystallinity of the final product. researchgate.netacs.org

| Chelating Agent | Starting Materials | Calcination Temperature (°C) | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Poly(acrylic acid) (PAA) | Metal acetates | 300-800 | 30-600 nm | acs.org |

| Citric Acid | Lithium and manganese salts | 800 | ~130 nm | researchgate.net |

| Myristic Acid | Not specified | 850 | Micron-sized | scirp.org |

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure. These methods offer excellent control over particle size, morphology, and crystallinity.

Hydrothermal synthesis involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave. tandfonline.comtandfonline.com For LiMn₂O₄ synthesis, this can involve heating a mixture of a manganese source (like MnO₂) and a lithium source (like LiOH or Li₂CO₃) in water. tandfonline.commsu.ru Studies have shown that single-phase spinel LiMn₂O₄ can be synthesized at temperatures around 400°C and pressures of 20 MPa. tandfonline.comtandfonline.com The reaction temperature has a significant effect on the formation of the desired phase and can be used to control the Li/Mn ratio in the final product. rsc.org

Solvothermal synthesis is similar to the hydrothermal method, but it uses a non-aqueous solvent. A combination of mechanochemical treatment and solvothermal synthesis has been used to produce highly-crystallized fine LiMn₂O₄ powders. scientific.netresearchgate.net In this process, LiOH and MnO₂ are treated in acetone, and a subsequent solvothermal treatment promotes the nucleation of LiMn₂O₄. scientific.netresearchgate.net

Flux Growth Methods for Single Crystals

The flux growth method is a technique used to grow high-quality single crystals from a molten salt solution, known as a flux. youtube.com This method is particularly useful for materials with high melting points or for when slow, controlled cooling is required to achieve large, well-formed crystals. youtube.com

For LiMn₂O₄, various lithium-containing salts such as LiCl, LiNO₃, Li₂CO₃, and LiOH can be used as fluxes. rsc.orgresearchgate.net The growth process typically involves dissolving the solute (manganese source) in the molten flux at a high temperature and then slowly cooling the solution to allow for crystallization. youtube.com For instance, octahedral LiMn₂O₄ single crystals larger than 0.1 mm have been synthesized by evaporating a melt of LiCl and MnCl₂ at 750°C. oup.com The composition and size of the resulting single crystals are highly dependent on the heating temperature. rsc.orgresearchgate.net Stoichiometric LiMn₂O₄ single crystals have been obtained at 850°C using a LiCl–Mn(NO₃)₂ flux. rsc.orgrsc.org Other fluxes, such as BaO and Li₂MoO₄, have also been explored for the growth of single-crystal manganese-based oxides. researchgate.netrsc.org

Advanced Manufacturing Processes and Scalable Synthesis Techniques

To meet the demands of large-scale applications like electric vehicles, scalable and efficient synthesis methods for LiMn₂O₄ are crucial. nih.gov While traditional solid-state methods are scalable, they often have drawbacks such as requiring high temperatures. nih.gov

Advanced manufacturing processes aim to overcome these limitations. For example, a solvo-plasma technique has been reported for the large-scale synthesis of manganese oxide nanowires, which can then be converted to lithium manganese oxide through a solid-state lithiation process. rsc.orgrsc.org This method is significantly faster than conventional hydrothermal techniques. rsc.org Another approach involves a microwave-assisted method to produce uniform MnCO₃ spheres, which are then used as precursors to form yolk-shell structured LiMn₂O₄ through sintering and solid-state reaction. Additionally, plasma-enhanced solid-state synthesis has been shown to be an effective low-temperature strategy for producing high-performance LiMn₂O₄. rsc.org

Morphological Control in Lithium Manganese(III,IV) Oxide Synthesis

Nanostructured Architectures and Their Controlled Fabrication

The development of nanostructured this compound (LiMn₂O₄) has emerged as a critical strategy to enhance its electrochemical performance for applications such as lithium-ion batteries. By engineering the material at the nanoscale, it is possible to achieve significant improvements in properties like capacity, rate capability, and cycling stability. Various nanostructured architectures, including nanoparticles, nanowires, nanotubes, and porous structures, have been successfully synthesized, each offering unique advantages. ucsd.eduresearchgate.net

A variety of synthesis techniques have been employed to fabricate these nanostructures. For instance, a glycine-nitrate combustion process has been used to create porous nanostructured spinel LiMn₂O₄ with primary particle sizes around 10 nm, which grow to about 100 nm after calcination. capes.gov.br Another approach involves a one-step "hydrothermal lithiation" method to produce 3D porous LiMn₂O₄ nanowall arrays on different substrates. ucsd.edu This method utilizes a Mn₃O₄ nanostructure as a template, facilitating a gentle conversion to the spinel LiMn₂O₄ structure. ucsd.edu Biomimetic solution routes have also been explored, where a nanoscopically ordered architecture of calcite-type MnCO₃ is used as a precursor to produce a highly porous LiMn₂O₄ structure. rsc.org

Furthermore, techniques like wet ball milling combined with high-temperature calcination have been successful in synthesizing nanostructured LiMn₂O₄ microspheres. rsc.org These microspheres are composed of reorganized nanoparticles and exhibit high tap density. rsc.org Electrospinning is another versatile method for fabricating one-dimensional nanostructures like nanoribbons of various lithium manganese oxides, including LiMn₂O₄. researchgate.net The self-assembly of LiMn₂O₄ nanoparticles on conductive supports like carbon nanotubes and graphene has also been achieved through a combination of self-assembly processes and solid-state lithiation. rsc.org This approach leads to composites with highly crystalline LiMn₂O₄ nanoparticles of around 7 nm uniformly anchored on the carbon matrix. rsc.org

The table below summarizes various synthesis methods for nanostructured LiMn₂O₄ and the resulting morphologies.

| Synthesis Method | Resulting Nanostructure | Precursor/Template | Key Features |

| Glycine-Nitrate Combustion | Porous Nanoparticles | Glycine, Metal Nitrates | Initial particle size ~10 nm, increases to ~100 nm after calcination. capes.gov.br |

| Hydrothermal Lithiation | 3D Porous Nanowall Arrays | Mn₃O₄ Nanostructure | One-step, low-temperature process. ucsd.edu |

| Biomimetic Solution Route | Highly Porous 3D Architecture | Calcite-type MnCO₃ | Mimics biological structures. rsc.org |

| Wet Ball Milling & Calcination | Nanostructured Microspheres | Not specified | Microspheres composed of reorganized nanoparticles. rsc.org |

| Electrospinning | Nanoribbons | Not specified | Produces well-defined 1D nanostructures. researchgate.net |

| Self-Assembly & Solid-State Lithiation | Nanoparticles on Carbon Supports | Not specified | Uniformly anchored ~7 nm nanoparticles on carbon nanotubes/graphene. rsc.org |

| Precipitation Method | Core-Shell Structures | SiO₂ core, Manganese precursor shell | Allows control of shell thickness and particle size. nih.gov |

Crystal Plane Orientation and Polyhedral Morphology Engineering

The strategic control of crystal facet exposure in this compound (LiMn₂O₄) is a sophisticated approach to fine-tune its electrochemical properties. Different crystal planes of the spinel structure, such as {111}, {110}, and {100}, exhibit distinct surface energies and atomic arrangements, which directly impact factors like manganese dissolution and lithium-ion diffusion kinetics.

Research has shown that engineering the morphology to expose specific crystal facets can significantly enhance the structural stability of LiMn₂O₄. For instance, truncated octahedral LiMn₂O₄ with exposed {111} and {100} facets has demonstrated improved cycling stability, especially at elevated temperatures. rsc.org It has been found that an increased ratio of exposed {100} to {111} facets leads to reduced dissolution of Mn²⁺ into the electrolyte. rsc.org This results in superior cycling stability and high-rate capability. rsc.org Density functional theory (DFT) calculations have supported these experimental findings, indicating that the {111} facet possesses the lowest surface energy and the highest Gibbs free energy change for Mn dissolution, suggesting it is the most stable facet. nih.gov

Various synthesis strategies have been developed to control the polyhedral morphology and crystal plane orientation of LiMn₂O₄. One method involves using a Li-deficient composite as an intermediate phase to prepare truncated octahedral LiMn₂O₄ with varying ratios of exposed {100} and {111} facets. rsc.org Another approach utilizes a facile in-situ carbon-incorporated ball-milling method to prepare LiMn₂O₄ with highly exposed {111} facets. nih.gov The use of different lithium-containing fluxes, such as LiNO₃ and LiCl, during synthesis has also been shown to influence the resulting crystal morphology. rsc.org For example, octahedral LiMn₂O₄ single crystals can be obtained in an LiCl flux by controlling the atmospheric exposure during the reaction. rsc.org

The table below highlights the influence of exposed crystal facets on the properties of LiMn₂O₄.

| Exposed Crystal Facet(s) | Synthesis Approach | Key Improved Property | Reference |

| {111} and {100} | Use of Li-deficient composite intermediate | Reduced Mn²⁺ dissolution, improved cycling stability at high temperatures. rsc.org | rsc.org |

| {111} | In-situ carbon-incorporated ball-milling | Enhanced structural stability, low Mn dissolution. nih.gov | nih.gov |

| Not specified (Octahedral) | LiCl flux synthesis | Formation of single crystals. rsc.org | rsc.org |

Crystallographic Structure and Structural Dynamics of Spinel Lithium Manganese Iii,iv Oxide

Fundamental Spinel Framework (Fd-3m Space Group) Analysis

Spinel LiMn₂O₄ crystallizes in a cubic structure belonging to the Fd-3m space group. materialsproject.orgresearchgate.netdiva-portal.org This framework is characterized by a face-centered cubic arrangement of oxygen atoms, creating a stable three-dimensional lattice. ucsd.edu Within this oxygen array, the metallic cations, lithium and manganese, occupy specific interstitial sites.

In the ideal spinel structure of LiMn₂O₄, lithium ions reside in the tetrahedral 8a sites, while manganese ions occupy the octahedral 16d sites. ucsd.edumaterialsproject.org The oxygen atoms are located at the 32e positions. ucsd.edu This specific arrangement of cations is crucial for the material's electrochemical properties. The interconnected nature of the crystal lattice forms three-dimensional channels that facilitate the movement of lithium ions, a key requirement for efficient charging and discharging. ucsd.edu

The diffusion of lithium ions primarily occurs through a pathway involving vacant octahedral 16c sites. ucsd.edu A lithium ion moves from an occupied tetrahedral 8a site, through an adjacent empty octahedral 16c site, to another vacant tetrahedral 8a site. ucsd.edu The energy barrier for this diffusion process is a critical factor influencing the rate capability of the material. Studies have reported a range of lithium ion diffusion coefficients for LiMn₂O₄, with values around 10⁻¹⁰ to 10⁻¹⁴ cm²/s at room temperature, and an activation energy of approximately 0.52 eV. researchgate.net The significant variation in reported diffusion coefficients can be attributed to differences in experimental techniques and the specific stoichiometry of the LiₓMn₂O₄ being studied. researchgate.netacs.org

Below is a table summarizing the crystallographic data for spinel LiMn₂O₄.

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fd-3m (No. 227) |

| Lattice Parameter (a) | ~8.24 Å |

| Atomic Positions | |

| Li | 8a (1/8, 1/8, 1/8) |

| Mn | 16d (1/2, 1/2, 1/2) |

| O | 32e (x, x, x) with x ≈ 0.25 |

| Li Diffusion Pathway | 8a → 16c → 8a |

| Li-ion Diffusion Coefficient | 10⁻¹⁰ - 10⁻¹⁴ cm²/s (at room temperature) |

| Activation Energy | ~0.52 eV |

Note: The exact lattice parameter and atomic positions can vary slightly depending on the stoichiometry and synthesis conditions.

A defining characteristic of spinel LiMn₂O₄ is the presence of manganese in a mixed valence state, comprising both Mn(III) and Mn(IV) ions. epfl.chosti.gov In the stoichiometric compound, the ratio of Mn(III) to Mn(IV) is 1:1, resulting in an average manganese oxidation state of +3.5. diva-portal.org This mixed-valence nature is fundamental to the electrochemical functionality of the material, as the reversible oxidation of Mn(III) to Mn(IV) during charging and the subsequent reduction during discharging is the primary mechanism of charge compensation.

The presence of these two oxidation states can be confirmed and quantified using various analytical techniques, including chemical titration and X-ray photoelectron spectroscopy (XPS). researchgate.netucla.edu Titration methods can be employed to determine the total manganese content and the amount of Mn(III), from which the Mn(IV) content can be calculated. researchgate.net XPS provides surface-sensitive information on the oxidation states of manganese by analyzing the binding energies of the Mn 2p core levels. ucla.edu

The ratio of Mn(III) to Mn(IV) is not static and changes with the state of charge of the battery. During the extraction of lithium ions (charging), Mn(III) is oxidized to Mn(IV). Conversely, during lithium insertion (discharging), Mn(IV) is reduced back to Mn(III). This reversible redox process is what enables the storage and release of energy.

Structural Transformations and Phase Transitions During Electrochemical Processes

The crystallographic structure of spinel LiMn₂O₄ is not static during electrochemical cycling. It undergoes several transformations and phase transitions that can significantly impact its performance and long-term stability.

This distortion is not observed in the Mn(IV)O₆ octahedra, as Mn(IV) has a stable d³ (t₂g³) electronic configuration. epfl.chosti.gov The Jahn-Teller distortion becomes more pronounced as the concentration of Mn(III) increases, particularly at higher states of lithiation (x in LiₓMn₂O₄ approaching 1). When the average manganese oxidation state drops below +3.5, the cooperative Jahn-Teller distortion can lead to a macroscopic phase transformation from the cubic spinel structure to a tetragonal phase. This transformation is associated with a significant volume change and can induce mechanical stress, leading to particle cracking and a loss of electrical contact, which contributes to capacity fading.

The table below shows a comparison of Mn-O bond lengths in distorted Mn(III)O₆ and undistorted Mn(IV)O₆ octahedra from computational studies.

| Octahedron | Mn-O Bond Lengths (Å) |

| Mn(III)O₆ (distorted) | Elongated: ~2.18 - 2.26, Equatorial: ~1.96 - 1.97 |

| Mn(IV)O₆ (undistorted) | ~1.93 - 1.96 |

Note: These values are indicative and can vary based on the specific computational model and experimental conditions.

While the focus here is on the spinel structure, it is important to note that under certain conditions, a transformation from a layered manganese oxide structure to a spinel-like structure can occur. researchgate.netacs.org This is particularly relevant in lithium-rich layered oxides, which often contain a Li₂MnO₃ component. researchgate.netnih.gov During electrochemical cycling, especially at high voltages, the extraction of lithium can lead to the migration of manganese ions into the lithium layers, initiating a transition to a spinel-like phase. acs.orgrsc.org

This transformation is often considered a degradation pathway in layered materials as it can lead to voltage fade. acs.org However, the formation of spinel domains can also, in some cases, provide three-dimensional pathways for lithium diffusion, potentially improving rate capability. The dynamics of this transformation are complex and depend on factors such as the composition of the material, the cycling voltage, and the temperature. acs.orgnih.gov

Another critical structural transformation that can occur in lithium manganese oxides, including spinel, is the formation of a rock-salt phase (with a disordered cation arrangement). nih.govrsc.org This transformation is often associated with the degradation of the cathode material, particularly at the surface. rsc.orgacs.org The formation of a rock-salt phase can be driven by factors such as high temperatures, over-lithiation, or over-delithiation. nih.govnih.gov

The rock-salt phase is generally considered electrochemically inactive and can impede the diffusion of lithium ions, leading to an increase in impedance and a decrease in capacity. rsc.orgresearchgate.net However, some studies suggest that under specific conditions, a gradual and reversible transition between a rock-salt phase and a spinel phase on the surface could potentially mitigate the more detrimental Jahn-Teller distortion-induced degradation. rsc.org The formation and evolution of these rock-salt phases are a key area of research aimed at improving the long-term stability of manganese-based cathode materials.

Lattice Parameter and Unit Cell Volume Changes Under Operando Conditions

Operando X-ray diffraction (XRD) is a powerful technique for observing real-time structural changes in electrode materials during battery operation. frontiersin.orgmalvernpanalytical.com For spinel lithium manganese(III,IV) oxide (LiMn₂O₄), these studies reveal continuous and discontinuous changes in its crystal lattice upon the insertion and extraction of lithium ions.

The electrochemical cycling of LiMn₂O₄ in the 4V range (approximately 3.5 V to 4.3 V vs. Li/Li⁺) involves the extraction of lithium from the tetrahedral 8a sites of the spinel structure. This process is associated with the oxidation of Mn³⁺ to Mn⁴⁺. In the compositional range 0 ≤ x ≤ 1 for Li₁₋ₓMn₂O₄, the material largely maintains its cubic Fd-3m spinel structure. nih.gov During charging (lithium deintercalation), as 'x' increases, the lattice parameter 'a' and the unit cell volume decrease. This contraction is due to the smaller ionic radius of Mn⁴⁺ compared to Mn³⁺ and the resulting stronger Mn-O bonds. Conversely, during discharge (lithium intercalation), the lattice parameter and unit cell volume expand as Mn⁴⁺ is reduced back to Mn³⁺. nih.gov This process is characterized by a smooth shift of the XRD peaks to higher (charging) and lower (discharging) diffraction angles, indicating a solid-solution reaction. nih.gov

The table below summarizes the typical lattice parameter and cell volume for the fully lithiated state.

Table 1: Typical Crystallographic Data for Stoichiometric LiMn₂O₄. Data sourced from multiple studies. nih.govnih.gov

When the discharge process is extended to lower voltages (the 3V plateau), a significant and detrimental phase transition occurs. The intercalation of lithium beyond the stoichiometric LiMn₂O₄ composition (to form Li₂Mn₂O₄) triggers a cooperative Jahn-Teller distortion. researchgate.netrsc.org This leads to a phase transformation from the initial cubic spinel structure to a tetragonal Li₂Mn₂O₄ phase (space group I4₁/amd). nih.govresearchgate.net Operando XRD patterns show the disappearance of the cubic phase peaks and the emergence of new peaks corresponding to the tetragonal phase. researchgate.netresearchgate.net This two-phase reaction is associated with a large and anisotropic volume change. nih.govescholarship.org The volume expansion during this cubic-to-tetragonal transition is substantial, reported to be as high as 16%, which induces significant stress within the electrode particles. nih.gov

Structural Stability and Microstructural Evolution During Electrochemical Cycling

The structural and microstructural integrity of LiMn₂O₄ during repeated charge-discharge cycles is a critical factor determining its long-term performance and capacity retention. Several interconnected phenomena govern its stability.

Jahn-Teller Distortion and Phase Transformation: The primary cause of structural instability, particularly during deep discharge below ~3.5 V, is the Jahn-Teller distortion associated with the high-spin Mn³⁺ ion (t₂g³ eg¹) in the octahedral sites. researchgate.netepfl.ch When the concentration of Mn³⁺ increases as lithium is intercalated to form LiₓMn₂O₄ with x > 1, the cooperative Jahn-Teller distortion causes a macroscopic distortion of the crystal lattice from cubic to tetragonal. nih.govwikipedia.org This transformation is highly undesirable as the significant volume mismatch between the two phases generates internal stress, leading to particle cracking and a loss of electrical contact between particles. nih.govresearchgate.net This mechanical degradation results in a rapid decline in capacity upon cycling through the 3V region. researchgate.net

Microstructural Changes: Electrochemical cycling induces several changes at the microstructural level.

Particle Cracking: As mentioned, the strain from the cubic-tetragonal phase transition is a major cause of particle cracking. nih.gov This exposes new surfaces to the electrolyte, accelerating side reactions.

Surface Phase Formation: Operando Raman spectroscopy and other surface-sensitive techniques have revealed the formation of new phases on the particle surface during cycling. nih.gov For instance, a Mn₃O₄-like phase can form on the surface of LiMn₂O₄ particles, particularly at higher potentials. nih.govnih.gov The formation of such resistive surface layers can impede lithium-ion diffusion and increase cell polarization.

Microstrain: The repeated expansion and contraction of the unit cell during lithium insertion/extraction, even within the solid-solution region, can lead to an accumulation of microstrain within the crystal lattice. mdpi.com Doping or surface modifications can alter the induced microstrain; for example, one study found that a specific coating increased the microstrain in the LiMn₂O₄ lattice, indicating local structural deformation. mdpi.com

The table below presents a comparison of the crystallographic parameters of the cubic and tetragonal phases, highlighting the structural changes that lead to instability.

Table 2: Comparison of Crystallographic Data for Cubic LiMn₂O₄ and Tetragonal Li₂Mn₂O₄. The data illustrates the significant change in lattice parameters and the resulting volume expansion upon over-lithiation. nih.gov

Strategies to Enhance Stability: Research has focused on mitigating these degradation mechanisms. Creating cation disorder, for instance by having some manganese ions on the 16c crystallographic sites, can transform the problematic two-phase reaction into a more gradual solid-solution process, thereby reducing the abrupt volume change and improving stability. escholarship.orgacs.org Furthermore, applying epitaxial strain in thin-film electrodes has been shown to accommodate the internal stress from the phase transition, enabling reversible cycling through the 3V plateau. acs.org These strategies aim to preserve the structural and microstructural integrity of the material, leading to longer cycle life and more reliable battery performance.

Electrochemical Reaction Mechanisms in Lithium Manganese Iii,iv Oxide Systems

Lithium Intercalation and Deintercalation Kinetics

The processes of lithium ion insertion (intercalation) and removal (deintercalation) are the cornerstone of the battery's charge and discharge cycles. The speed and efficiency of these processes, known as kinetics, are critical to the material's rate capability.

In the spinel structure of LiMn₂O₄, manganese (Mn) ions occupy 16d octahedral sites, and oxygen (O) ions are in 32e sites, forming a stable framework. Lithium (Li) ions reside in the 8a tetrahedral sites. researchgate.net The diffusion of lithium ions occurs as they hop from one occupied 8a tetrahedral site to an adjacent empty one through an intermediate empty 16c octahedral site. researchgate.net This specific three-dimensional pathway, often described as 8a-16c-8a, allows for rapid Li⁺ transport, which is a key reason for the material's excellent rate performance. researchgate.netucla.edu

The energy required for a lithium ion to move along this diffusion pathway is known as the energetic barrier or activation energy. Lowering this barrier facilitates faster diffusion. Theoretical calculations using density functional theory (DFT) have been employed to quantify these barriers. For instance, the interaction between a diffusing Li⁺ ion and the electrochemically active electrons of Mn(III) can screen the Li⁺ from significant variations in the Madelung potential along its diffusion path, thereby lowering the potential barrier. researchgate.net Calculated energy barriers for Li diffusion in the spinel structure are in the range of 0.16 to 0.49 eV, indicating that electron transport within the solid is a rate-limiting factor for dissolution. researchgate.netrsc.org The diffusion coefficient for lithium in LiMn₂O₄ has been reported across a range from 3.4 × 10⁻⁸ to 1.71 × 10⁻¹² cm²/s, with variations often attributed to factors like polycrystallinity and measurement technique. acs.org

The SEI is a passivation layer that forms on the electrode surface due to electrolyte decomposition reactions. nih.gov While essential for stability, its properties can significantly impact charge transfer resistance (Rct). Electrochemical Impedance Spectroscopy (EIS) is a common technique used to measure this resistance. A lower Rct value indicates more facile charge transfer. For example, a sol-gel synthesized LiMn₂O₄ electrode exhibited an Rct of 118.7 ohms, which was correlated with good lithium ion diffusion and low polarization. kashanu.ac.ir The stability of the electrode is dependent on both the rate of SEI formation and the structural stability of the electrode surface itself, with studies showing the (111) crystal face to be more stable than the (110) face. nih.govacs.org

Manganese Redox Chemistry and Valency Evolution

The storage and release of energy in LiMn₂O₄ are accomplished through changes in the oxidation state (valency) of the manganese ions.

In its fully lithiated state (LiMn₂O₄), manganese exists in a mixed-valence state, with an equal proportion of Mn(III) and Mn(IV) ions, resulting in an average manganese valence of +3.5. acs.orgresearchgate.net During the charging process (lithium deintercalation), Mn(III) is oxidized to Mn(IV). Conversely, during discharge (lithium intercalation), Mn(IV) is reduced back to Mn(III). This Mn(III)/Mn(IV) redox couple is the primary mechanism for charge compensation. mit.edu

The electrochemical voltage profile of LiMn₂O₄ shows two distinct plateaus around 4.0 V and 4.15 V versus Li⁺/Li. This is a result of the ordering of lithium ions and vacancies within the crystal structure, which affects the local electronic environment of the manganese ions. mit.edu The presence of Mn(III), which is a Jahn-Teller active ion, can lead to lattice distortions. When the average Mn oxidation state falls below +3.5, these distortions can become significant, leading to a phase transformation from a cubic to a tetragonal structure, which is detrimental to cycling stability. researchgate.netmdpi.com

While the Mn(III)/Mn(IV) couple defines the primary operating window, other redox phenomena can occur, particularly under conditions of overoxidation (high voltage charging). One of the key degradation mechanisms in LiMn₂O₄ is manganese dissolution, which is often linked to the disproportionation of Mn(III). In the presence of acidic species in the electrolyte (e.g., HF from LiPF₆ salt decomposition), two Mn(III) ions can react to form one soluble Mn(II) ion and one solid Mn(IV) ion (2Mn³⁺ → Mn²⁺(aq) + Mn⁴⁺(s)). acs.orgresearchgate.net This loss of active material contributes to capacity fading. acs.org

In some related lithium-rich manganese oxide materials, an additional capacity is gained at high voltages (above 4.5 V) through the reversible oxidation of lattice oxygen ions (O²⁻ → O₂²⁻/O⁻). researchgate.netnih.govbohrium.com This "anionic redox" mechanism, however, is often associated with challenges such as irreversible oxygen gas release, structural transformations, and significant voltage fade upon cycling. researchgate.netnih.govrsc.org While the primary mechanism in standard LiMn₂O₄ is cationic (manganese) redox, understanding oxygen redox provides context for the behavior of manganese-based cathodes at high potentials.

Electrochemical Performance Metrics in Academic Research

The electrochemical performance of LiMn₂O₄ is evaluated by several key metrics reported in academic literature, including specific capacity, coulombic efficiency, and capacity retention over repeated cycles. These metrics are often studied in the context of material modifications, such as doping or surface coatings, aimed at improving performance.

Interactive Table: Electrochemical Performance of LiMn₂O₄ in Research Studies

| Study Focus | Initial Discharge Capacity (mAh g⁻¹) | Cycle Number | Capacity Retention (%) | Rate | Reference |

|---|---|---|---|---|---|

| Sol-gel synthesis | 114.3 | 100 | 75.8 | - | kashanu.ac.ir |

| Sucrose additive (20 wt %) | 118.3 | 40 | 86.9 | - | acs.org |

| Zn-containing aqueous electrolyte | 140 | - | - | - | researchgate.net |

| Ni and S co-doping | - | - | - | 0.05 mV·s⁻¹ scan rate | researchgate.net |

Interactive Table: Comparative Electrochemical Data

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Charge Transfer Resistance (Rct) | 118.7 Ω | Sol-gel synthesized LiMn₂O₄ | kashanu.ac.ir |

| Electrolyte Bulk Resistance (Rs) | 13.3 Ω | Sol-gel synthesized LiMn₂O₄ | kashanu.ac.ir |

| Li Diffusion Coefficient (D) | 2 × 10⁻¹⁰ cm²/s | In twinned Li₂Mn₂O₄ | acs.org |

| Li Diffusion Activation Barrier | 0.34 - 0.49 eV | DFT calculations | researchgate.netresearchgate.net |

Cyclability and Capacity Retention Studies

The long-term performance of Lithium manganese(III,IV) oxide (LMO), particularly its spinel form (LiMn₂O₄), is a critical area of research. Cyclability and capacity retention are key metrics that determine the material's viability in commercial lithium-ion batteries. However, LMO cathodes are known to suffer from capacity degradation during prolonged cycling. researchgate.netcpsjournals.cn The primary mechanisms responsible for this performance fade include manganese dissolution into the electrolyte, structural instability arising from the Jahn-Teller distortion, and detrimental side reactions. researchgate.netcpsjournals.cnossila.com

The Jahn-Teller distortion is a phenomenon that occurs when the average manganese oxidation state falls below 3.5+, leading to a structural transformation from a cubic to a tetragonal phase. ossila.com This change induces significant anisotropic volume changes, compromising the structural integrity of the electrode over repeated charge-discharge cycles. ossila.com Furthermore, upon aging and heating, spinel LMO can transition into a layered structure, contributing to degradation. youtube.com

Studies have quantified the capacity loss under various conditions. In one investigation of commercial-level 14 Ah LMO batteries, cells cycled at room temperature (25°C) exhibited a total capacity loss of 12.54%, with the cathode itself contributing approximately 6.26% of that loss. researchgate.netcpsjournals.cn This indicates that degradation mechanisms are not confined to the cathode; the dissolution of manganese and its subsequent deposition on the anode surface can catalyze the decomposition of the electrolyte and the growth of the solid electrolyte interphase (SEI), leading to significant polarization and loss of lithium inventory. researchgate.netcpsjournals.cnresearchgate.net

To mitigate these degradation pathways, researchers have explored various strategies, including doping and surface modifications. bohrium.commdpi.com Doping the LMO structure with various cations (such as aluminum, nickel, and rare earth elements) or anions (like fluorine and sulfur) can help stabilize the crystal lattice and reduce manganese dissolution. bohrium.com For instance, co-doping with magnesium (Mg²⁺) and fluorine (F⁻) has been shown to yield excellent stability, with one study reporting 90.6% of the initial capacity retained after 400 cycles. mdpi.com Similarly, modifying the initial spinel composition to raise the average manganese oxidation state slightly above 3.5 has been demonstrated to improve capacity retention, achieving stable capacities greater than 100 mAh/g. csir.co.za

Another effective approach is the use of electrolyte additives. The addition of small amounts of specific compounds can lead to the formation of a protective film on the cathode surface, known as a cathode electrolyte interphase (CEI). This film can suppress electrolyte decomposition and minimize manganese dissolution. For example, using 4-(trifluoromethyl)benzonitrile (B42179) (4-TB) as an additive dramatically improved capacity retention at elevated temperatures. rsc.orgrsc.org

Table 1: Selected Cyclability and Capacity Retention Data for Modified LiMn₂O₄ This table is interactive and allows for sorting and filtering of the data.

| Modification Strategy | Test Conditions | Initial Capacity (mAh/g) | Cycles | Capacity Retention (%) | Source(s) |

|---|---|---|---|---|---|

| Mg and F co-doping | Room Temperature, 1C rate | 121.4 | 400 | 90.6 | mdpi.com |

| 0.5 wt.% DMPP Additive | 55°C, 1C rate | - | 200 | 82 (vs. 16 for baseline) | researchgate.net |

| 0.5 wt.% 4-TB Additive | 55°C, 1C rate | - | 450 | 69 (vs. 19 for baseline) | rsc.orgrsc.org |

| 3 wt.% TPB Additive | 55°C, 1C rate | - | 200 | 74 (vs. 47 for baseline) | researchgate.net |

Rate Capability and High Current Density Performance Investigations

The rate capability of a battery material, which describes its ability to deliver capacity at high charge and discharge currents, is crucial for high-power applications. Spinel LiMn₂O₄ is inherently advantageous in this regard due to its three-dimensional crystal structure, which facilitates rapid lithium-ion diffusion. fuelcellstore.comwikipedia.org However, the performance of standard LMO can be limited at very high current densities (C-rates).

Research has shown that material engineering can significantly boost the high-rate performance of LMO. Strategies often focus on reducing lithium-ion diffusion pathways and enhancing electronic conductivity. researchgate.netucla.edu Fabricating nanostructured LMO, for example, creates shorter diffusion lengths, which has been shown to significantly improve both charge and discharge kinetics. ucla.edu One study on porous LiFeₓMn₂₋ₓO₄ hollow nanofibers demonstrated an ion diffusion coefficient ten times faster than that of bulky LMO, enabling rapid adsorption kinetics. acs.org

Doping and surface coatings are also widely employed to enhance rate capability. bohrium.comresearchgate.net Co-doping with magnesium and fluorine not only improves cyclability but also performance at high C-rates; a modified sample delivered 76.1 mAh/g at 20C, a 40% improvement over the pristine material. mdpi.com Surface coatings with conductive materials or other stable oxides can provide a better interface for lithium-ion diffusion and protect the bulk material from the electrolyte. researchgate.net For instance, a composite material made with a stable layered material demonstrated a discharge capacity of 64.6 mAh/g at a high current density of 1700 mA/g (approximately 11.5C). researchgate.net Similarly, activating the Li₂MnO₃ component in lithium-rich manganese-based oxides is another strategy shown to boost rate capability. researchgate.net

Commercial LMO powders are often specified for operation up to certain C-rates. For example, one commercially available powder has a recommended maximum continuous discharge current of 2C. fuelcellstore.com Research efforts continue to push these limits, with some synthesized materials showing the ability to cycle at rates as high as 9C while retaining a significant portion of their capacity. researchgate.net

Table 2: High-Rate Performance of Various LiMn₂O₄-based Cathodes This table is interactive and allows for sorting and filtering of the data.

| Material/Modification | C-Rate | Discharge Capacity (mAh/g) | Comparison | Source(s) |

|---|---|---|---|---|

| Commercial LMO (BE-30) | ≤ 2C (max recommended) | ≥ 90 (at 0.1C) | Baseline | fuelcellstore.com |

| Mg and F co-doped LMO | 20C | 76.1 | 40% > pristine LMO (45.9 mAh/g) | mdpi.com |

| Synthesized LMO from β-MnO₂ | 9C | ~47.5 (50% of initial) | - | researchgate.net |

| g-C₃N₄ composite (GLMO-5) | ~11.5C (1700 mA/g) | 64.6 | Much greater than original LMO (29.9 mAh/g) | researchgate.net |

Performance under Elevated Temperature Regimes

Operating lithium-ion batteries at elevated temperatures (typically above 50°C) presents a significant challenge for LiMn₂O₄ cathodes. researchgate.netrsc.org High temperatures accelerate the degradation mechanisms that are also present at room temperature, leading to rapid capacity fade and reduced cycle life. researchgate.netresearchgate.net The primary issue is the increased dissolution of manganese from the spinel structure into the electrolyte. researchgate.netresearchgate.net This process is exacerbated at higher temperatures and is often linked to an acid attack on the cathode by HF, which can be generated from the thermal decomposition of the common LiPF₆ salt in the electrolyte. rsc.orgrsc.org

Studies comparing performance at different temperatures highlight the severity of the issue. In one analysis, the total capacity loss for a commercial cell stored at 55°C was 6.99%, with the cathode itself accounting for a 2.55% loss. researchgate.netcpsjournals.cn The increased manganese dissolution leads to a rise in charge-transfer resistance at the cathode surface. researchgate.net

Beyond performance degradation, thermal stability is a critical safety concern. LMO itself can begin to decompose at temperatures below 500°C, a process that can release oxygen gas and potentially lead to thermal runaway in a cell. rsc.org The thermal stability is influenced by the material's state of charge and its cycling history. publicationslist.orgresearchgate.net Research indicates that LMO is generally more thermally stable than lithium cobalt oxide (LCO). researchgate.net

Significant research has focused on improving the high-temperature performance of LMO. Surface coatings and electrolyte additives have proven to be particularly effective strategies. mdpi.comresearchgate.net Coatings with stable oxides like Lanthanum oxide (La₂O₃) can act as a physical barrier, reducing the contact between the LMO surface and the electrolyte, thereby suppressing manganese dissolution. mdpi.com A 3 wt.% La₂O₃ coating resulted in a capacity loss of just 8.3% after 100 cycles at 60°C. mdpi.com

Electrolyte additives can form a protective cathode electrolyte interphase (CEI) in-situ. The use of dimethyl phenylphosphonite (DMPP) as an additive dramatically improved capacity retention from 16% to 82% after 200 cycles at 55°C and a 1C rate. researchgate.net Similarly, 4-(trifluoromethyl)benzonitrile (4-TB) improved capacity retention from 19% to 69% after an extended 450 cycles at 55°C by both forming a protective film and inhibiting the thermal decomposition of the electrolyte itself. rsc.orgrsc.org

Table 3: Performance of Modified LiMn₂O₄ at Elevated Temperatures This table is interactive and allows for sorting and filtering of the data.

| Modification Strategy | Temperature (°C) | Cycles | C-Rate | Capacity Retention (%) | Source(s) |

|---|---|---|---|---|---|

| 0.5 wt.% DMPP Additive | 55 | 200 | 1C | 82 (vs. 16% for baseline) | researchgate.net |

| 0.5 wt.% 4-TB Additive | 55 | 450 | 1C | 69 (vs. 19% for baseline) | rsc.orgrsc.org |

| 3 wt.% La₂O₃ Coating | 60 | 100 | - | ~91.7 (8.3% loss) | mdpi.com |

| 5 wt.% La₂O₃ Coating | 55 | 200 | - | ≥ 82 | mdpi.com |

| 0.5 wt% DSON Additive | 60 | 50 | - | 56.8 (vs. 36.8% for baseline) | researchgate.net |

Degradation Phenomena and Instability Pathways in Lithium Manganese Iii,iv Oxide

Mechanisms of Manganese Dissolution

Manganese dissolution is a primary contributor to the degradation of LiMn2O4 cathodes. This phenomenon involves the loss of manganese ions from the cathode structure into the electrolyte, which can then migrate to and deposit on the anode, disrupting the solid electrolyte interphase (SEI) and consuming lithium ions. researchgate.netmdpi.comhanyang.ac.kr The dissolution is primarily driven by chemical reactions at the cathode-electrolyte interface, which are influenced by the state of charge, temperature, and electrolyte composition.

Disproportionation Reactions of Mn(III)

A widely accepted mechanism for manganese dissolution is the disproportionation of trivalent manganese (Mn(III)) ions at the surface of the cathode material. osti.govanl.govacs.org This chemical reaction involves two Mn(III) ions converting into one tetravalent manganese (Mn(IV)) ion and one divalent manganese (Mn(II)) ion, as shown in the following equation:

2Mn³⁺ (solid) → Mn⁴⁺ (solid) + Mn²⁺ (solution) researchgate.net

The resulting Mn(II) ions are soluble in the electrolyte and can thus leach out from the cathode structure. nih.gov This process is particularly pronounced in the presence of acidic species within the electrolyte. osti.govanl.govacs.org The disproportionation reaction is considered a significant contributor to capacity fade, especially at elevated temperatures. hanyang.ac.kr

Simulations have shown that even a small displacement of a trivalent manganese ion from its equilibrium position at the LiMn2O4/electrolyte interface can lead to its reduction to Mn(II). researchgate.netanl.govacs.org This suggests that thermal fluctuations at room temperature can be sufficient to initiate the disproportionation process. researchgate.netanl.gov The presence of dissolved Mn(II) can, in turn, promote further disproportionation, leading to a continuous loss of active material. researchgate.net

| Factor | Influence on Mn(III) Disproportionation |

| Acidity (e.g., HF) | Promotes the reaction, leading to increased Mn dissolution. osti.govanl.govacs.org |

| Temperature | Higher temperatures accelerate the rate of disproportionation. hanyang.ac.kr |

| State of Charge | The concentration of Mn(III) varies with the state of charge, influencing the rate of disproportionation. |

| Surface Structure | The reaction primarily occurs at the near-surface of the LiMn2O4 particles. researchgate.netanl.govacs.org |

Proton Exchange Mechanisms and Their Influence

Proton exchange between the electrolyte and the LiMn2O4 cathode material can also contribute to manganese dissolution. This process involves the exchange of lithium ions (Li⁺) from the cathode with protons (H⁺) from the electrolyte. The presence of protons in the electrolyte is often due to the decomposition of the electrolyte salt or residual moisture.

This Li⁺/H⁺ exchange can lead to the formation of unstable phases at the cathode surface, which are more susceptible to manganese dissolution. The introduction of protons into the spinel structure can disrupt the local charge balance and weaken the Mn-O bonds, facilitating the release of manganese ions.

Role of Electrolyte Decomposition and Hydrofluoric Acid Formation

The stability of the electrolyte plays a crucial role in the degradation of LiMn2O4 cathodes. A common electrolyte salt, lithium hexafluorophosphate (B91526) (LiPF6), can decompose, especially in the presence of trace amounts of water, to form hydrofluoric acid (HF). researchgate.netresearchgate.netmdpi.com

LiPF₆ + H₂O → LiF + 2HF + POF₃ researchgate.net

This formation of HF is highly detrimental as it can directly attack the cathode material. hanyang.ac.krresearchgate.net The acidic environment created by HF significantly accelerates the disproportionation of Mn(III), leading to increased manganese dissolution. researchgate.netacs.org First-principles molecular dynamics simulations have shown that fluoride (B91410) ions (F⁻) from HF can strongly bind to surface Mn(III) ions, weakening their attachment to the cathode lattice and making disproportionation more favorable. researchgate.netanl.govacs.org The resulting MnF₂ is soluble and can be transported away from the cathode. researchgate.netanl.govacs.org

It's noteworthy that Mn dissolution has been observed even at high voltages where theoretically all manganese should be in the Mn(IV) state. researchgate.net This has been attributed to the reduction of Mn(IV) at the surface by electrolyte oxidation products, which in turn generates Mn(III) and provides the necessary precursor for the disproportionation reaction. researchgate.net

Structural Collapse and Irreversible Phase Transitions

Beyond manganese dissolution, the structural integrity of the LiMn2O4 cathode material itself can degrade over time, leading to irreversible capacity loss. These structural changes are often linked to the presence of Mn(III) ions and the mechanical stresses that arise during battery cycling.

Jahn-Teller Distortion Induced Structural Degradation

This distortion can be either static or dynamic. A static Jahn-Teller distortion leads to a cooperative elongation of the Mn-O bonds, resulting in a phase transition from the desirable cubic spinel structure to a tetragonal phase. researchgate.neturfu.ru This phase transition is associated with a significant volume change of about 16%, which induces strain and can lead to the loss of active material. researchgate.net This structural change impairs the three-dimensional diffusion pathways for lithium ions, hindering the battery's performance. researchgate.net The Jahn-Teller distortion is a key factor in the capacity fading of LiMn2O4, particularly during deep discharge. researchgate.net

| Type of Distortion | Description | Consequence |

| Dynamic Jahn-Teller Effect | Rapid, thermally induced fluctuations in the distortion of individual MnO₆ octahedra. rruff.info | Does not lead to a macroscopic phase change but can influence local electronic properties. |

| Static Jahn-Teller Effect | A cooperative, long-range ordering of distorted MnO₆ octahedra. rruff.info | Results in a phase transition from cubic to tetragonal, causing significant structural strain and capacity loss. researchgate.net |

Strain-Induced Cracking and Mechanical Degradation

The repeated volume changes associated with the Jahn-Teller distortion and the insertion/extraction of lithium ions during cycling can generate significant mechanical stress within the LiMn2O4 particles. urfu.rumondaq.com This internal stress can lead to the formation of microcracks on the particle surface. rsc.orgacs.org

These cracks not only compromise the mechanical integrity of the cathode but also create new surfaces that are exposed to the electrolyte. This increased surface area can accelerate manganese dissolution and other detrimental side reactions. researchgate.net The combination of chemical degradation (manganese dissolution) and mechanical degradation (particle cracking) creates a detrimental feedback loop, where each process exacerbates the other, leading to rapid capacity fading. nih.gov Studies have shown that during lithium extraction, cracks can be induced along specific crystallographic planes, and this process can be accelerated by the presence of acid from electrolyte decomposition. acs.org

Cation Mixing and Migration Phenomena

The structural integrity of lithium manganese(III,IV) oxide (LiMn2O4) as a cathode material is susceptible to degradation through cation mixing and migration, phenomena that contribute to capacity fading and voltage decay. In the spinel structure of LiMn2O4, lithium ions occupy tetrahedral sites, while manganese ions reside in octahedral sites. However, under certain conditions, a degree of cation disorder can occur, where lithium and manganese ions exchange positions.

This cation mixing, particularly the migration of manganese ions into lithium sites, can impede the diffusion pathways for lithium ions, thereby increasing the impedance of the cell. frontiersin.orgrsc.org The extent of this phenomenon is influenced by factors such as temperature and the state of charge. For instance, in layered lithium-rich chromium manganese oxides, collective transition metal migration into the lithium layers has been associated with significant voltage hysteresis. osti.gov However, introducing partial disorder can mitigate this collective migration, leading to improved capacity and energy density. osti.gov

The migration of manganese atoms from octahedral to tetrahedral sites is a critical step in the phase transformation from a layered or monoclinic structure to a more stable spinel-like structure. rsc.orgmit.edu This transformation can be induced by elevated temperatures, mimicking the structural changes that occur during battery cycling. rsc.org While some degree of cation mixing, specifically Ni2+ occupancy in the lithium layer of NMC (lithium nickel manganese cobalt oxide) materials, has been shown to enhance electrochemical performance through a "pillaring" effect, excessive mixing is generally detrimental. rsc.org

The Jahn-Teller distortion, a geometric distortion of a non-linear molecular system that reduces its symmetry and energy, is a significant factor in the structural instability of LiMn2O4. rsc.orgresearchgate.net This distortion is particularly associated with the Mn3+ ions present in the material. rsc.orgepfl.chrsc.org The distortion can lead to irreversible phase transitions and particle cracking, which in turn facilitates the dissolution of manganese into the electrolyte. researchgate.net Suppressing this distortion, for example by creating a core-shell structure with a LiNixMn2-xO4 shell, can improve the structural stability of the material. researchgate.net

| Phenomenon | Contributing Factors | Consequences | Mitigation Strategies |

|---|---|---|---|

| Cation Mixing (Li/Mn) | Elevated temperature, State of charge | Increased cell impedance, Capacity fade, Voltage decay | Partial cation disordering osti.gov, Surface coatings |

| Transition Metal Migration | High voltage cycling, Elevated temperature | Phase transformation (layered to spinel-like), Voltage hysteresis | Introducing partial disorder osti.gov |

| Jahn-Teller Distortion | Presence of Mn3+ ions | Irreversible phase transitions, Particle cracking, Manganese dissolution | Core-shell structures researchgate.net, Cationic doping hanyang.ac.kr |

Surface Chemistry and Interfacial Reactions Impacting Stability

Solid Electrolyte Interphase (SEI) Formation and Dynamic Evolution

During the initial charging and discharging of a lithium-ion battery, a thin film known as the Solid Electrolyte Interphase (SEI) forms on the anode surface due to the electrochemical reduction of the electrolyte. youtube.com This passivation layer is crucial for the long-term cyclability of the battery as it allows for the passage of lithium ions while preventing further decomposition of the electrolyte. youtube.comyoutube.com The composition of the SEI is complex and consists of various inorganic and organic compounds, such as lithium carbonate, lithium fluoride, and lithium alkyl carbonates. youtube.comyoutube.com

The formation and evolution of the SEI are dynamic processes influenced by the composition of the electrolyte, including salts, solvents, and additives. youtube.com The properties of the SEI, such as its thickness and composition, can change over time with continued cycling. youtube.com For instance, the presence of dissolved manganese ions in the electrolyte can promote further electrolyte decomposition, leading to a thicker SEI layer. umich.edu

The stability of the SEI is critical for battery performance. A stable SEI layer prevents the continuous consumption of lithium ions and electrolyte, which would otherwise lead to capacity loss. youtube.com However, factors like elevated temperatures can induce the dissolution and breakdown of the SEI, leading to a defective layer that allows for further side reactions and contributes to the degradation of the battery. umich.edu

In the context of LiMn2O4, the formation of an SEI layer also occurs on the cathode surface. nih.gov The reactivity and formation of this layer can depend on the crystallographic orientation of the LiMn2O4 surface, with some surfaces being more prone to SEI formation than others. acs.orgacs.org The stability of the electrode is linked to the rate of SEI formation and the stability of the reconstructed surface structure that forms during initial cycling. nih.govacs.org

| Aspect of SEI | Key Characteristics and Findings | Impact on Battery Performance |

|---|---|---|

| Formation | Forms on the anode (and cathode) surface from electrolyte reduction during initial cycles. youtube.comnih.gov | Consumes some lithium ions initially, but is essential for long-term stability. youtube.com |

| Composition | A mosaic of inorganic (e.g., Li2CO3, LiF) and organic (e.g., lithium alkyl carbonates) compounds. youtube.comyoutube.com | Determines the ionic conductivity and electronic insulating properties of the SEI. |

| Dynamic Evolution | Thickness and composition change with cycling and in the presence of species like dissolved manganese. youtube.comumich.edu | A stable and well-formed SEI enhances cycle life; a continuously growing or degrading SEI leads to capacity fade. youtube.comumich.edu |

| SEI on LiMn2O4 | Forms on the cathode surface, with reactivity dependent on the crystal plane. nih.govacs.orgacs.org | The stability of the reconstructed surface and the rate of SEI formation influence electrode stability. nih.govacs.org |

Electrolyte Oxidation on the Electrode Surface

At the surface of the positive electrode, particularly at higher potentials, the electrolyte can undergo oxidation. osti.gov This parasitic reaction involves the transfer of electrons from the electrolyte components to the cathode material, leading to the decomposition of the electrolyte. osti.gov This process is a significant contributor to capacity fade and impedance rise in lithium-ion batteries.

The presence of certain species can catalyze or inhibit these oxidation reactions. For instance, the formation of a stable surface layer can help to suppress further electron transfer and reduce the rate of electrolyte oxidation. osti.gov Conversely, the dissolution of manganese ions from the cathode can potentially influence the reactivity at the electrode-electrolyte interface, although the primary concern with manganese dissolution is its effect on the negative electrode. electrochem.orgresearchgate.net

Studies have shown that the rate of these parasitic reactions can be potential-dependent, with a significant increase in leakage current observed at higher potentials. osti.gov This indicates that the electrochemical oxidation of the electrolyte is a key degradation mechanism at high states of charge.

Strategies for Performance Enhancement and Structural Stabilization of Lithium Manganese Iii,iv Oxide

Elemental Doping Strategies for Lattice Modification

Elemental doping involves the introduction of foreign atoms into the crystal lattice of lithium manganese(III,IV) oxide. This can be broadly categorized into cationic doping, where manganese ions are partially substituted by other metal ions, and anionic doping, where oxygen is partially replaced by other anions. Combined approaches involving both cationic and anionic dopants have also been explored to leverage synergistic effects.

Cationic Doping (e.g., Al, Cr, Ni, Co, Ti, Nb, Cu, La)

The introduction of a single type of cation into the this compound lattice has been shown to yield significant improvements in its electrochemical behavior. The choice of the dopant cation plays a crucial role in the resulting properties.

Aluminum (Al): Doping with aluminum has been demonstrated to enhance the cycling performance of LiMn2O4. electrochemsci.orgsatnt.co.zaresearchgate.net Al³⁺ ions can substitute Mn³⁺ ions in the spinel structure, forming a more stable LiAlₓMn₂₋ₓO₄ phase. satnt.co.zaresearchgate.net This substitution strengthens the [MnO₆] octahedra and inhibits the Jahn-Teller effect. rsc.org The stronger Al-O bond energy compared to the Mn-O bond energy contributes to the enhanced structural stability. acs.org Optimized Al-doped LiMn₂O₄ has shown impressive capacity retention, with one study reporting 80% capacity retention after 1000 cycles at a high rate of 10 C. researchgate.netrsc.org Another study highlighted a discharge capacity retention of about 98.2% at a 1C discharge rate for a 5% Al-doped sample. electrochemsci.org

Chromium (Cr): Chromium doping has proven effective in improving the cycling stability of LiMn₂O₄, particularly at elevated temperatures. Current time information in Upper Miramichi, CA.journals.co.za Cr³⁺ substitutes for Mn³⁺, and the higher Cr-O bond energy enhances the crystal structure's stability and suppresses the Jahn-Teller effect. Current time information in Upper Miramichi, CA.journals.co.za Optimized LiCr₀.₀₄Mn₁.₉₆O₄ has demonstrated a capacity retention rate of 93.24% after 500 cycles. Current time information in Upper Miramichi, CA.journals.co.za

Nickel (Ni): Nickel doping can also improve the electrochemical properties of LiMn₂O₄. The substitution of Mn³⁺ with Ni²⁺ has been shown to enhance cycling stability.

Cobalt (Co): Cobalt doping is another effective strategy for stabilizing the LiMn₂O₄ structure. The substitution of Mn³⁺ by Co³⁺ eliminates local disorder in the lattice. capes.gov.br This leads to a significant improvement in capacity retention, with Co-doped materials showing a capacity loss of only about 0.48% to 1% after 20 cycles, compared to 25% for the undoped material. capes.gov.br This enhancement is attributed to the stabilization of the spinel structure. capes.gov.br

Titanium (Ti): Titanium doping has been found to enhance the structural stability and electrochemical performance of LiMn₂O₄. rsc.orgmdpi.comscispace.com Ti⁴⁺ ions can substitute for Mn⁴⁺ ions, leading to the formation of a more stable spinel framework. researchgate.netrsc.org This substitution helps to suppress the Jahn-Teller distortion. rsc.orgresearchgate.net Ti-doped samples have shown improved cycling performance, with LiMn₁.₉₇Ti₀.₀₃O₄ exhibiting a capacity retention rate of 78.09% after 300 cycles. mdpi.comscispace.com

Niobium (Nb): Niobium doping has been explored to improve the surface stability and electrochemical performance of LiMn₂O₄. satnt.co.zajournals.co.zaresearchgate.net The stronger binding energy of Nb-O compared to Mn-O can suppress manganese dissolution. satnt.co.zajournals.co.zaresearchgate.net Nb⁵⁺ doping can increase the electrical conductivity and enhance cycling performance. mdpi.com While high concentrations of Nb can lead to the generation of more Mn³⁺ and cause severe Jahn-Teller distortion, carefully controlled surface coating with Nb₂O₅ has been shown to significantly improve electrochemical performance, even at elevated temperatures. acs.org

Copper (Cu): Copper doping has been investigated for its potential to improve the long-term cycling stability of LiMn₂O₄. Co-doping with Li⁺ and Cu²⁺ has shown synergistic effects, enhancing cycle reversibility and kinetics. nih.gov A Li₁.₀₅Cu₀.₀₅Mn₁.₉₀O₄ sample demonstrated a capacity retention of 74.3% after 1000 cycles, significantly higher than the 63.0% for pristine LiMn₂O₄. nih.gov

Lanthanum (La): Lanthanum doping has been shown to improve the cycling performance of LiMn₂O₄ at both normal and high temperatures. rsc.org The substitution of Mn³⁺ with the larger La³⁺ ion leads to a more stable structure due to the stronger La-O bonds. rsc.org LiMn₁.₉₈La₀.₀₂O₄ has shown a capacity retention of 97.46% after 50 cycles. rsc.org

| Dopant | Optimal Composition | Key Improvement | Capacity Retention | Reference |

|---|---|---|---|---|

| Aluminum (Al) | LiAl₀.₀₅Mn₁.₉₅O₄ | Enhanced cycling stability | 80% after 1000 cycles at 10C | researchgate.netrsc.org |

| Chromium (Cr) | LiCr₀.₀₄Mn₁.₉₆O₄ | Improved cycling at high temperatures | 93.24% after 500 cycles | Current time information in Upper Miramichi, CA.journals.co.za |

| Titanium (Ti) | LiMn₁.₉₇Ti₀.₀₃O₄ | Enhanced structural stability | 78.09% after 300 cycles | mdpi.comscispace.com |

| Copper (Cu) | Li₁.₀₅Cu₀.₀₅Mn₁.₉₀O₄ | Improved long-term cycling | 74.3% after 1000 cycles | nih.gov |

| Lanthanum (La) | LiMn₁.₉₈La₀.₀₂O₄ | Improved high-temperature performance | 97.46% after 50 cycles | rsc.org |

| Cobalt (Co) | Li(Mn₁.₉Co₀.₁)O₄ | Reduced capacity loss | ~99.5% after 20 cycles | capes.gov.br |

To further enhance the performance of this compound, researchers have explored the simultaneous doping of two or more different cations. This approach aims to leverage the synergistic effects of the combined dopants, leading to improvements that surpass those achievable with single-cation doping.

Bismuth (Bi) and Lanthanum (La) Co-doping: The equimolar substitution of Mn³⁺ with Bi³⁺ and La³⁺ has been shown to significantly improve structural stability and suppress the Jahn-Teller distortion. rsc.orgresearchgate.net The optimized composition, LiBi₀.₀₀₅La₀.₀₀₅Mn₁.₉₉O₄, delivered a high initial discharge capacity and maintained a capacity retention of 95.0% after 80 cycles at 1C. rsc.orgresearchgate.net This co-doping strategy also resulted in the best rate capability among the tested samples. rsc.orgresearchgate.net

Nickel (Ni) and Magnesium (Mg) Co-doping: The dual doping of nickel and magnesium has been demonstrated to produce excellent high-rate capability and long-term cycling stability, even at elevated temperatures. researchgate.net The synergistic effect of Ni²⁺ and Mg²⁺ co-doping leads to a contraction of the lattice and a more robust structure. researchgate.net The optimized LiNi₀.₀₃Mg₀.₀₈Mn₁.₈₉O₄ composition retained a significant portion of its capacity even after 1000 cycles at high rates. researchgate.net

Lanthanum (La) and Nickel (Ni) Co-doping: Co-doping with La³⁺ and Ni²⁺ has been found to reduce particle size and improve lithium-ion reversibility. icmab.es An optimized doping level of 4% (La and Ni) in place of Mn³⁺ resulted in improved charge transfer resistance and a higher initial discharge capacity compared to the pristine material. icmab.es

Chromium (Cr) and Aluminum (Al) Co-doping: A combination of Cr and Al co-doping has been shown to facilitate the formation of single-crystal truncated octahedral morphology with abundant {111} planes, which are known to reduce Mn dissolution. The robust Al-O and Cr-O bonds further enhance structural stability. The optimized LiCr₀.₀₁Al₀.₀₅Mn₁.₉₄O₄ material exhibited good electrochemical performance with high initial discharge capacity and a capacity retention of 70.8% after 1000 cycles at 1C.

| Co-dopants | Optimal Composition | Synergistic Effect | Capacity Retention | Reference |

|---|---|---|---|---|

| Bi and La | LiBi₀.₀₀₅La₀.₀₀₅Mn₁.₉₉O₄ | Improved structural stability and suppressed Jahn-Teller distortion | 95.0% after 80 cycles at 1C | rsc.orgresearchgate.net |

| Ni and Mg | LiNi₀.₀₃Mg₀.₀₈Mn₁.₈₉O₄ | Enhanced high-rate capability and long-term cycling stability | Retained 69.7 mAh·g⁻¹ after 1000 cycles at 20C | researchgate.net |

| La and Ni | LiMn₁.₉₂(LaNi)₀.₀₄O₄ | Reduced particle size and improved charge transfer resistance | Initial discharge capacity of 132.1 mAh/g | icmab.es |

| Cr and Al | LiCr₀.₀₁Al₀.₀₅Mn₁.₉₄O₄ | Formation of stable truncated octahedral morphology | 70.8% after 1000 cycles at 1C | rsc.org |

Anionic Doping (e.g., F, Cl)

Anionic doping, which involves the substitution of oxygen with other anions, presents another avenue for enhancing the properties of this compound.

Fluorine (F): Doping with small concentrations of fluorine has been shown to improve the battery voltage and reduce capacity decay. rsc.orgCurrent time information in Upper Miramichi, CA.researchgate.net Fluorine doping can retard capacity decay by reducing lattice oxygen loss. rsc.orgCurrent time information in Upper Miramichi, CA.researchgate.net While F-doping lowers the average valence of manganese, the presence of Mn⁴⁺ during delithiation helps to reduce the Jahn-Teller effect. rsc.orgCurrent time information in Upper Miramichi, CA.researchgate.net

Chlorine (Cl): Chlorine doping has also been investigated as a means to improve the structural and electrochemical properties of manganese-based cathode materials. electrochemsci.org In LiNi₀.₄Co₀.₂Mn₀.₄O₂, for instance, chlorine doping led to a well-layered structure and enhanced reversibility. electrochemsci.org The formation of strong Mn-Cl bonds can contribute to improved structural stability. researchgate.net

Combined Cation and Anion Doping Approaches

To harness the benefits of both cationic and anionic doping, researchers have explored combined doping strategies. These approaches aim to create a synergistic effect that leads to superior electrochemical performance.

Lanthanum (La) and Fluorine (F) Co-doping: The partial replacement of manganese and oxygen with lanthanum and fluorine, respectively, has been shown to improve the capacity ratio of discharge to charge and the cyclic stability of LiMn₂O₄. rsc.org The LiLa₀.₀₂Mn₁.₉₈O₃.₉₅F₀.₀₅ sample exhibited a good initial discharge capacity of 123.6 mAh/g and maintained a capacity of 114.6 mAh/g after 30 cycles. rsc.org

Titanium (Ti) and Sulfur (S) Co-doping: A novel approach involves the simultaneous substitution of Mn⁴⁺ with Ti⁴⁺ and O²⁻ with S²⁻. researchgate.netrsc.org This co-doping strategy has been shown to enhance electrochemomechanical properties and prolong the life cycle of the spinel structure by mitigating the Jahn-Teller distortion. researchgate.netrsc.org The LiMn₁.₇₈Ti₀.₂₂O₃.₉₇S₀.₀₃ cathode demonstrated a significantly higher capacity retention of 90.3% after 500 cycles compared to both non-substituted and single-doped materials. rsc.org

Magnesium (Mg) and Fluorine (F) Co-doping: The co-doping of Mg and F in LiMn₂O₄ has been shown to improve cycling performance more effectively than cation-only substitution. mdpi.comelectrochemsci.org This is attributed to an increase in the binding energy in the octahedral MO₆ sites, which stabilizes the structure and enhances its resistance to attack by hydrofluoric acid in the electrolyte. electrochemsci.org A Li₁.₀₂Mg₀.₀₅Mn₁.₉₃O₃.₉₅F₀.₀₅ sample showed a capacity retention of 96.5% after 40 cycles at 25°C. electrochemsci.org